molecular formula C14H12ClNO3S B2974804 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 876536-04-8

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2974804
CAS No.: 876536-04-8
M. Wt: 309.76
InChI Key: UYHKKZJWXGTSRP-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((4-chlorophenyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-((4-Chlorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-9-6-7-20-13(9)14(18)19-8-12(17)16-11-4-2-10(15)3-5-11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHKKZJWXGTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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